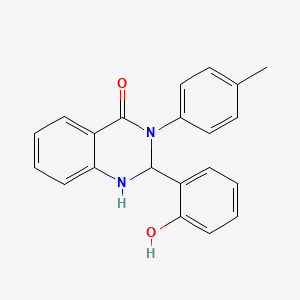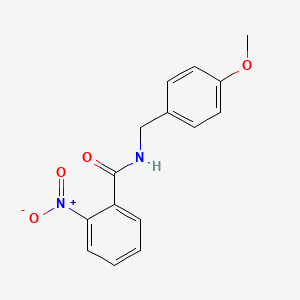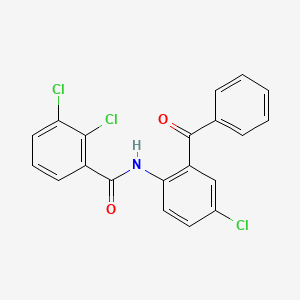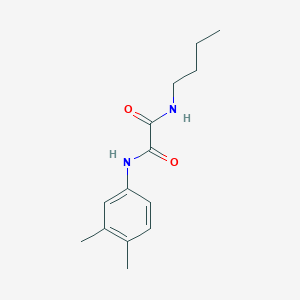
2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone, also known as HMQ, is a chemical compound that has been the focus of many scientific studies due to its potential therapeutic properties. This compound belongs to the class of quinazolinone derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties.
作用机制
The exact mechanism of action of 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, studies have suggested that 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone exerts its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been found to inhibit the expression of pro-inflammatory cytokines and induce the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects
2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone exhibits antioxidant activity, which can protect cells from oxidative stress and prevent cellular damage. Additionally, 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been found to exhibit anti-inflammatory activity, which can reduce inflammation and alleviate pain. 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been found to exhibit antitumor activity, which can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of using 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. Additionally, 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for research on 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone. One direction is to further investigate its potential therapeutic properties, including its antitumor and antiviral activities. Another direction is to study its mechanism of action in more detail, which can provide insights into its biological effects. Additionally, future research can focus on developing new derivatives of 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone with improved pharmacological properties.
合成方法
The synthesis of 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone can be achieved through several methods, including the reaction of 2-aminophenol with 4-methylbenzaldehyde in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid. The resulting product is then subjected to cyclization with formic acid to yield 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone. Another method involves the reaction of 2-aminophenol with 4-methylbenzaldehyde in the presence of ammonium acetate and acetic acid as solvents. The product is then subjected to cyclization with formic acid to yield 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone.
科学研究应用
2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic properties. Studies have shown that 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone exhibits anti-inflammatory, antioxidant, antitumor, and antiviral properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been shown to have antiviral activity against the influenza virus and herpes simplex virus. Additionally, 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been found to exhibit neuroprotective effects and has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(2-hydroxyphenyl)-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14-10-12-15(13-11-14)23-20(17-7-3-5-9-19(17)24)22-18-8-4-2-6-16(18)21(23)25/h2-13,20,22,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALQQOSBLXPMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(butylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4925708.png)


![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)


![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)
![2,12-dimethyl-10,20-diphenyl-8,15,17,18-tetrahydrodibenzo[b,j][1,5,9,13]tetraazacyclohexadecine-6,16(5H,7H)-dione](/img/structure/B4925757.png)
![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4925779.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4925780.png)
![3-(3-fluorophenyl)-5-[(5-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4925791.png)
![N-{[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4925805.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4925809.png)